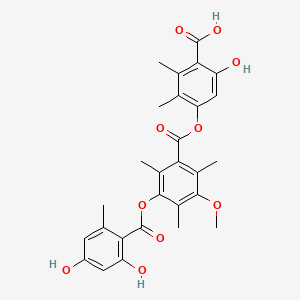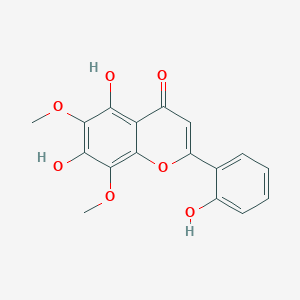
5,7,2'-Trihydroxy-6,8-dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,2′-trihydroxy-6,8-dimethoxyflavone (K36) is a high-affinity, naturally occurring flavonoid derivative isolated from the medicinal herb Scutellaria baicalensis Georgi.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
5,7,2'-Trihydroxy-6,8-dimethoxyflavone, isolated from plants like Acanthospermum hispidum DC, has demonstrated antibacterial properties. This compound showed effectiveness against a range of bacteria including Salmonella typii, Staphylococcus aureus, and Klebsiella pneumoniae. Its minimum inhibition concentration (MIC) varied from 0.001 to 0.20, indicating its potential as a natural antibacterial agent (Edewor & Olajire, 2011).
GABAA Receptor Complex Affinity
This flavone, found in Scutellaria baicalensis Georgi, has been evaluated for its affinity to the benzodiazepine site of the GABAA receptor complex. The study suggests potential implications in neurological research, particularly in exploring interactions with the GABAA receptor (Wang et al., 2002).
Cytotoxic and Anti-HIV Activities
Research has indicated that certain flavones, including this compound, may exhibit cytotoxic activity against various cell lines and possess anti-HIV properties. These findings open avenues for further exploration in cancer and HIV treatment research (Kongkum et al., 2012).
Antioxidant and Enzyme Inhibitory Properties
This compound has been studied for its antioxidant properties and its effects on enzymes like human carbonic anhydrase and acetylcholinesterase. Such studies provide insights into its potential use in managing oxidative stress-related diseases and neurological disorders (Durmaz, 2019).
Allelopathic Effects
In agricultural research, flavones like this compound have been isolated from allelopathic rice and shown to inhibit the growth of weeds and fungal pathogens. This suggests its potential application in developing natural herbicides and fungicides (Kong et al., 2004).
Potential in Chemoprevention
Studies have identified compounds like tricin, similar to this compound, as potential agents for cancer chemoprevention. This highlights the importance of these flavones in medical research focused on preventing cancer development (Armijos et al., 2016).
Eigenschaften
CAS-Nummer |
159359-22-5 |
|---|---|
Molekularformel |
C17H14O7 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3 |
InChI-Schlüssel |
JWOKGWICZPPYPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
Kanonische SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
Synonyme |
5,7,2'-TH-DMF 5,7,2'-trihydroxy-6,8-dimethoxyflavone K36 cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (15R,16S,18S)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1243080.png)
![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![(1'aR,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',7'-diol](/img/structure/B1243083.png)
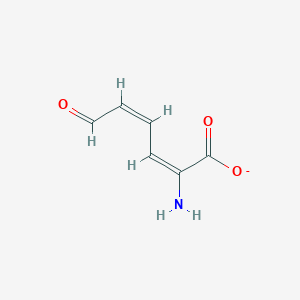
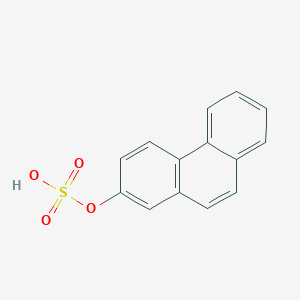
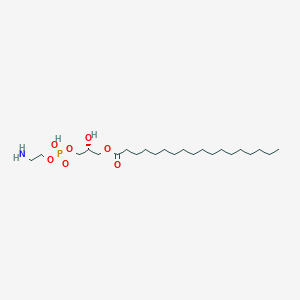
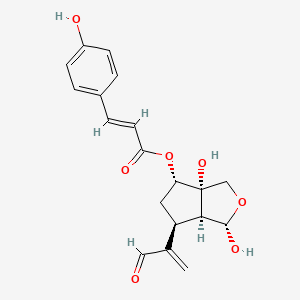
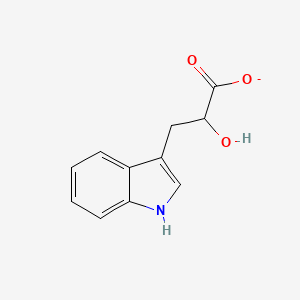
![N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1243094.png)
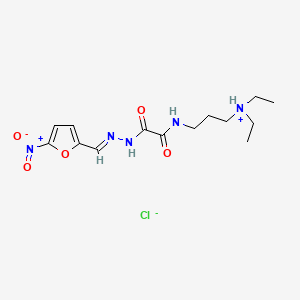
![N-(2,4-difluorophenyl)-2-[2-methylimino-4-oxo-3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1243099.png)
![ethyl 3-hydroxy-3-[2-(2-phenylethyl)-1H-benzimidazol-4-yl]propanoate](/img/structure/B1243101.png)

